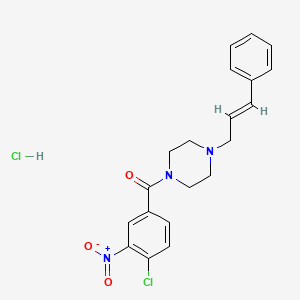
N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide acts as a selective antagonist of mGluR7, a subtype of metabotropic glutamate receptors that are widely expressed in the central nervous system. By blocking the activity of mGluR7, this compound enhances the release of glutamate, which in turn regulates the activity of other neurotransmitters such as dopamine and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include reducing anxiety-like behavior, enhancing cognitive function, and reducing drug-seeking behavior in addiction models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments is its selectivity for mGluR7, which allows for more precise modulation of glutamate release. However, one limitation of using this compound is its relatively low potency, which requires higher concentrations to achieve significant effects.
Orientations Futures
There are several potential future directions for research on N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. These include exploring its potential as a therapeutic agent for various neurological and psychiatric disorders, investigating its mechanism of action in more detail, and developing more potent analogs of this compound for use in lab experiments and potential clinical applications. Additionally, this compound may have potential applications in other areas of research, such as the study of synaptic plasticity and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide involves the reaction of 2-methoxy-5-methylphenylacetonitrile with N,N-dimethyl-1,3-propanediamine followed by the addition of diethyl oxalate. The resulting compound is then hydrolyzed to yield this compound.
Applications De Recherche Scientifique
N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. This compound has been shown to modulate the release of glutamate, a neurotransmitter that plays a crucial role in these disorders.
Propriétés
IUPAC Name |
3-N-(2-methoxy-5-methylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-7-8-15(23-4)14(10-12)18-16(21)13-6-5-9-20(11-13)17(22)19(2)3/h7-8,10,13H,5-6,9,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMGWHJGPGLTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aR*)-6-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365666.png)

![ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5365688.png)

![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5365691.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5365704.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-7-(1H-pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5365712.png)
![1,3-benzodioxol-5-yl(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-3-yl)methanone](/img/structure/B5365723.png)
![ethyl 2-[2-(2-furyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5365734.png)
![4-(4,4-difluoropiperidin-1-yl)-N-(2-methoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5365735.png)
![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5365754.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5365761.png)

![(1R*,2R*,6S*,7S*)-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5365767.png)